1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide
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Overview
Description
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a quinoline ring, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates These intermediates are then coupled through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Share the benzothiazole moiety and have similar chemical properties.
Quinoline derivatives: Contain the quinoline ring and exhibit comparable biological activities.
Long-chain aliphatic acids: Similar in structure due to the presence of a long aliphatic chain.
Uniqueness
What sets 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide apart is its combination of these structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
11-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoic acid;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUKFSPRKFJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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